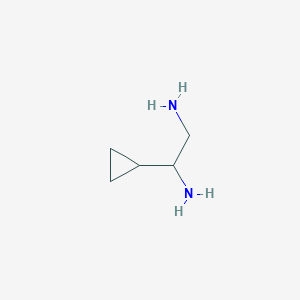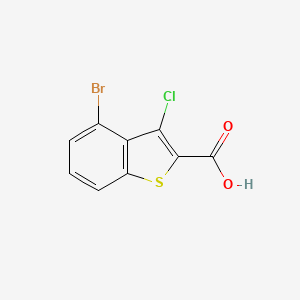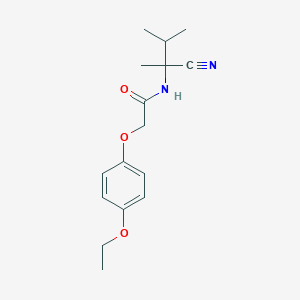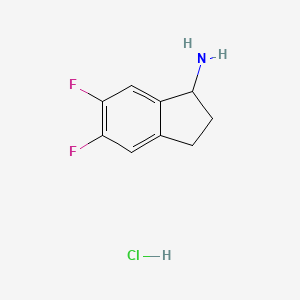
1-Cyclopropylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylethane-1,2-diamine is a chemical compound with the CAS Number: 1156284-81-9 . It has a molecular weight of 100.16 and its IUPAC name is 1-cyclopropyl-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2/c6-3-5(7)4-1-2-4/h4-5H,1-3,6-7H2 . This indicates that the molecule consists of a cyclopropyl group attached to an ethane-1,2-diamine.Chemical Reactions Analysis
The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and molecular catalysts . Alkene 1,2-diamination and 1,2-diazidation reactions are among the most straightforward and attractive strategies for 1,2-diamine synthesis .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
1-Cyclopropylethane-1,2-diamine has been used in various scientific research applications, including the development of new drugs and the study of biological systems. It has been shown to have potential anti-tumor activity, and it has been used in the development of new cancer treatments. Additionally, it has been used in the study of neurotransmitter systems and has shown potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 1-Cyclopropylethane-1,2-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been shown to have anti-inflammatory properties. Additionally, it has been shown to modulate the activity of neurotransmitter systems, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyclopropylethane-1,2-diamine is its high purity and relative ease of synthesis. Additionally, it has been shown to have potent biological activity, which makes it a valuable tool for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1-Cyclopropylethane-1,2-diamine. One area of interest is the development of new cancer treatments based on the anti-tumor activity of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is potential for the development of new drugs based on the structure of this compound, which may have applications in a range of therapeutic areas.
In conclusion, this compound is a chemical compound with a range of potential scientific research applications. Its synthesis method is relatively simple and cost-effective, and it has been shown to have interesting biochemical and physiological effects. While there are limitations to its use, there are many potential future directions for research involving this compound, and it may have important implications for the development of new drugs and treatments.
Synthesis Methods
The synthesis of 1-Cyclopropylethane-1,2-diamine involves the reaction of cyclopropylcarboxaldehyde with ammonia in the presence of a reducing agent. This method yields a high purity product, and it is relatively simple and cost-effective.
Safety and Hazards
properties
IUPAC Name |
1-cyclopropylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-5(7)4-1-2-4/h4-5H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFYPAUHJWQGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)

![1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2785649.png)
![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2785650.png)

![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2785652.png)
![2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2785653.png)

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)

![Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2785660.png)
![4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2785661.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)